Cas no 2229478-51-5 (2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol)

2-Fluoro-6-(3-methoxyazetidin-3-yl)methylphenol is a fluorinated phenolic compound featuring a methoxy-substituted azetidine moiety. Its unique structure combines a fluorine atom at the ortho position with a polar azetidine ring, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the methoxyazetidinyl group contributes to improved solubility and bioavailability, while the fluorine atom may influence electronic properties and metabolic stability. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its structural motifs can be leveraged for targeted modifications. Its well-defined reactivity profile makes it suitable for further functionalization in complex synthetic pathways.
2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol structure
2229478-51-5 structure
商品名:2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol
CAS番号:2229478-51-5
MF:C11H14FNO2
メガワット:211.232766628265
CID:6423471
PubChem ID:165648845

2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol 化学的及び物理的性質

名前と識別子

    • 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol
    • EN300-1801073
    • 2229478-51-5
    • 2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
    • インチ: 1S/C11H14FNO2/c1-15-11(6-13-7-11)5-8-3-2-4-9(12)10(8)14/h2-4,13-14H,5-7H2,1H3
    • InChIKey: LWJZQJCXAMHNME-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1O)CC1(CNC1)OC

計算された属性

  • せいみつぶんしりょう: 211.10085685g/mol
  • どういたいしつりょう: 211.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801073-0.05g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
0.05g
$1104.0 2023-09-19
Enamine
EN300-1801073-1.0g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
1g
$1315.0 2023-06-02
Enamine
EN300-1801073-2.5g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
2.5g
$2576.0 2023-09-19
Enamine
EN300-1801073-10g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
10g
$5652.0 2023-09-19
Enamine
EN300-1801073-0.5g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
0.5g
$1262.0 2023-09-19
Enamine
EN300-1801073-5.0g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
5g
$3812.0 2023-06-02
Enamine
EN300-1801073-10.0g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
10g
$5652.0 2023-06-02
Enamine
EN300-1801073-0.1g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
0.1g
$1157.0 2023-09-19
Enamine
EN300-1801073-1g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
1g
$1315.0 2023-09-19
Enamine
EN300-1801073-0.25g
2-fluoro-6-[(3-methoxyazetidin-3-yl)methyl]phenol
2229478-51-5
0.25g
$1209.0 2023-09-19

2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol 関連文献

2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenolに関する追加情報

Professional Introduction to Compound with CAS No. 2229478-51-5 and Product Name: 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol

2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol, identified by its CAS number 2229478-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of a fluoro substituent and an azetidinyl moiety, contribute to its unique chemical and pharmacological properties.

The fluoro group, a common element in medicinal chemistry, is known for its ability to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. In the context of 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol, the fluoro atom at the 2-position of the phenol ring likely enhances the compound's interaction with biological targets, thereby improving its pharmacological efficacy. This is particularly relevant in the design of small-molecule inhibitors and agonists where subtle structural modifications can significantly impact biological activity.

The azetidinyl ring in this compound introduces a cyclic amine structure that is frequently found in biologically active molecules. Azetidine derivatives are known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of a 3-methoxy group on the azetidinyl ring further diversifies the electronic properties of the molecule, potentially influencing its reactivity and interactions with biological targets. This structural motif has been explored in several drug discovery programs due to its ability to engage with specific binding pockets in proteins and enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with greater accuracy. Studies have indicated that 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol may interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this compound could bind to enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The fluoro substituent is particularly noteworthy for its potential to enhance binding affinity through halogen bonding interactions.

In vitro studies have begun to unravel the pharmacological profile of 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for further optimization. The methoxy group on the azetidinyl ring appears to play a role in modulating solubility and metabolic stability, which are crucial factors for drug-like properties. These findings align with broader trends in drug discovery where structural diversification is employed to enhance pharmacokinetic profiles.

The synthesis of 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the fluoro group typically requires specialized synthetic methodologies, such as halogen exchange reactions or direct fluorination techniques. Similarly, the incorporation of the azetidinyl ring necessitates strategies for ring formation and functionalization. Advances in synthetic chemistry have made it possible to construct complex molecules like this one with increasing efficiency and precision.

As research continues, the potential applications of 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol are likely to expand. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential for translating these initial findings into viable therapeutic agents. The integration of high-throughput screening technologies with structure-based drug design approaches will be instrumental in identifying optimized derivatives with enhanced efficacy and selectivity.

The development of novel pharmaceuticals is a dynamic field that relies on interdisciplinary collaboration and continuous innovation. Compounds like 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol represent promising candidates that could address unmet medical needs through targeted intervention at molecular levels. The unique combination of structural features makes this molecule an attractive scaffold for further exploration in medicinal chemistry.

In conclusion, 2-fluoro-6-(3-methoxyazetidin-3-yl)methylphenol (CAS No. 2229478-51-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of a fluoro substituent and an azetidinyl ring offers unique biological properties that make it a valuable candidate for drug discovery programs aimed at developing novel therapeutic agents.

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